molecular formula C21H24N2O2 B5799401 1-benzoyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

1-benzoyl-N-(3,4-dimethylphenyl)-4-piperidinecarboxamide

Cat. No. B5799401
M. Wt: 336.4 g/mol
InChI Key: WSKHWNCKOLELAE-UHFFFAOYSA-N
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Description

The compound is part of a broader class of compounds known for their chemical and pharmacological properties. Piperidine derivatives, including those with benzoyl and carboxamide functional groups, are significant due to their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

Piperidine derivatives are synthesized through various chemical reactions, often involving the functionalization of the piperidine ring or the addition of substituents to the nitrogen atom. For instance, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that substituting the benzamide with a bulky moiety increases activity, indicating the importance of structural modifications in enhancing biological properties (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial in determining their chemical reactivity and interaction with biological targets. Molecular interaction studies, such as those conducted on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, offer insights into how these compounds bind to receptors, highlighting the role of molecular conformation and electronic properties in their biological activities (Shim et al., 2002).

Chemical Reactions and Properties

The chemical reactivity of piperidine derivatives is influenced by the nature and position of substituents on the ring. Reactions involving the piperidine nitrogen, such as N-alkylation, play a significant role in modifying the chemical properties of these compounds. For example, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) explores the impact of different substituents on the piperidine ring's reactivity towards steroid-5alpha-reductase inhibition (Picard et al., 2000).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of piperidine derivatives are closely linked to their molecular structure. Studies on the crystalline structure, like those on N-(2,6-dimethylphenyl)benzamide, provide valuable information on the intermolecular interactions and stability of these compounds, which are essential for their biological efficacy and formulation (Gowda et al., 2008).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are critical for the biological activities of piperidine derivatives. The synthesis and characterization of compounds like 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide offer insights into the chemical behavior and potential reactivity pathways of these molecules (Demir et al., 2016).

Mechanism of Action

The mechanism of action of this compound is not well understood, but it is believed to work by binding to specific proteins and altering their function. It has been shown to interact with a wide range of proteins, including enzymes, receptors, and transporters.

properties

IUPAC Name

1-benzoyl-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15-8-9-19(14-16(15)2)22-20(24)17-10-12-23(13-11-17)21(25)18-6-4-3-5-7-18/h3-9,14,17H,10-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKHWNCKOLELAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-(phenylcarbonyl)piperidine-4-carboxamide

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